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Compound of Interest

Compound Name: rel-(R,R)-THC

Cat. No.: B1619929

(R,R)-Tetrahydrochrysene (R,R-THC) is a synthetic, non-steroidal compound that has garnered
significant interest in the fields of endocrinology and drug development due to its unique and
selective interaction with estrogen receptors (ERS). This technical guide provides an in-depth
overview of (R,R)-THC, including its chemical properties, biological activity, and its role in
modulating estrogen signaling pathways. Detailed experimental workflows for its
characterization are also presented.

Chemical and Physical Properties

(R,R)-Tetrahydrochrysene, also known by its IUPAC name (5R,11R)-5,11-Diethyl-5,6,11,12-
tetrahydrochrysene-2,8-diol, is a well-characterized molecule with the CAS number 138090-06-
O[L][2]I3][4][5]- Its key chemical and physical properties are summarized in the table below.
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Property Value References
CAS Number 138090-06-9 [11[21131[4][5]
Molecular Formula C22H2402 [1][2][3][5]
Molecular Weight 320.42 g/mol [31[5]

(R,R)-cis-Diethyltetrahydro-

2,8-chrysenediol; (R,R)-5,11-
Alternate Names _ [3]

Diethyl-5,6,11,12-tetrahydro-

2,8-chrysenediol

Purity >98% [3][5]

- Soluble to 100 mM in DMSO
Solubility _ [5]
and 100 mM in ethanol

Storage Store at -20°C [5]

Biological Activity and Receptor Selectivity

(R,R)-THC is a selective ligand for estrogen receptors, exhibiting a distinct profile of activity for
the two main subtypes, ERa and ERp. It functions as an agonist at the estrogen receptor alpha
(ERa) and as a silent antagonist at the estrogen receptor beta (ERB)[1][2][3]. A key feature of
(R,R)-THC is its approximately 10-fold higher binding affinity for ER3 compared to ERa[1][2].
This selectivity makes it a valuable tool for dissecting the individual roles of the two estrogen
receptor subtypes in various physiological and pathological processes.

The binding affinities of (R,R)-THC for the human estrogen receptors are presented in the
following table:

Receptor Ki (nM) Activity References
ERa 9.0 Agonist [5]
ERPB 3.6 Antagonist [5]

It is important to note that the stereoisomer, (S,S)-Tetrahydrochrysene, displays a different
biological profile, acting as an agonist for both ERa and ERB[2][6].
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Estrogen Receptor Signaling Pathway

Estrogen receptors are ligand-activated transcription factors that mediate the physiological
effects of estrogens. The binding of a ligand to ERs initiates a cascade of molecular events that
can be broadly categorized into genomic and non-genomic pathways. (R,R)-THC, through its
selective binding to ERa and ERp, can differentially modulate these pathways.

The diagram below illustrates the classical estrogen receptor signaling pathway and the points
of intervention for (R,R)-THC.

Caption: Classical estrogen receptor signaling pathway showing the differential action of (R,R)-
THC.

Experimental Protocols

While a specific, detailed synthesis protocol for (R,R)-Tetrahydrochrysene is not readily
available in the public domain, its synthesis would likely involve multi-step organic chemistry
reactions, potentially starting from a chrysene backbone and involving stereoselective reactions
to obtain the desired (R,R) configuration. The synthesis of related chrysene derivatives often
involves reactions such as Friedel-Crafts alkylation, reduction, and resolution of enantiomers.

A common experimental procedure to characterize the interaction of (R,R)-THC with estrogen
receptors is a competitive binding assay.

Competitive Estrogen Receptor Binding Assay

Objective: To determine the binding affinity (ICso and Ki values) of (R,R)-THC for ERa and ER[3
by measuring its ability to displace a radiolabeled estrogen, such as [3H]-173-estradiol.

Materials:

Recombinant human ERa and ER[

[3H]-17B-estradiol (radioligand)

(R,R)-Tetrahydrochrysene (test compound)

Unlabeled 173-estradiol (positive control)
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Assay buffer (e.g., Tris-HCI with additives)

Scintillation vials and cocktail

Multi-well plates

Filtration apparatus with glass fiber filters

Methodology:

o Preparation of Reagents:

o Prepare serial dilutions of (R,R)-THC and unlabeled 17(-estradiol in the assay buffer.
o Dilute the recombinant ERa or ER[ to the desired concentration in the assay buffer.

o Prepare a solution of [3H]-17[3-estradiol at a concentration close to its Ka for the respective
receptor.

¢ Incubation:

o In a multi-well plate, combine the assay buffer, the diluted receptor (ERa or ER[), the
[3H]-17B-estradiol, and varying concentrations of either (R,R)-THC or unlabeled 17[3-
estradiol.

o Include wells for total binding (radioligand and receptor only) and non-specific binding
(radioligand, receptor, and a high concentration of unlabeled 173-estradiol).

o Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach
equilibrium (e.g., 18-24 hours).

» Separation of Bound and Free Ligand:

o Rapidly filter the contents of each well through a glass fiber filter using a filtration
apparatus. The receptor-bound radioligand will be retained on the filter, while the unbound
radioligand will pass through.

o Wash the filters with cold assay buffer to remove any remaining unbound radioligand.
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¢ Quantification:

o Place the filters in scintillation vials with a scintillation cocktail.

o Measure the radioactivity in each vial using a scintillation counter.

o Data Analysis:

o Calculate the specific binding by subtracting the non-specific binding from the total
binding.

o Plot the percentage of specific binding against the logarithm of the concentration of the
test compound.

o Fit the data to a sigmoidal dose-response curve to determine the ICso value (the
concentration of the test compound that inhibits 50% of the specific binding of the
radioligand).

o Calculate the Ki value using the Cheng-Prusoff equation.

The following diagram illustrates the general workflow for a competitive ER binding assay.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1619929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

1. Preparation

Prepare Serial Dilutions . L .
[(R,R)—THC & Controls)} Dilute ERa / ER AGrepare [3H] EstradloD

2. Incubation

Combine Reagents, Receptors,
& Radioligand in Plate
Incubate to Equilibrium

3. Separation

Rapid Filtration through
Glass Fiber Filters

Wash Filters with
Cold Buffer

4. Quantification

Y

Add Scintillation Cocktail
to Filters

'

Measure Radioactivity

5. Data Jvknalysis

Calculate Specific Binding

:

Plot Dose-Response Curve

:

Determine I1Cso and Ki

Click to download full resolution via product page

Caption: General experimental workflow for a competitive estrogen receptor binding assay.
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Applications in Research and Drug Development

The unique pharmacological profile of (R,R)-Tetrahydrochrysene makes it an invaluable tool
for:

» Elucidating the specific functions of ERa and ER[3: By selectively antagonizing ERf3,
researchers can investigate its role in various tissues and disease models, such as in the
central nervous system, cardiovascular system, and in cancer biology.

e Probing the structural requirements for ER subtype selectivity: The distinct activities of (R,R)-
THC and its (S,S)-enantiomer provide insights into the ligand-binding domains of ERa and
ER, aiding in the design of more selective and potent modulators.

e Alead compound for drug development: The tetrahydrochrysene scaffold could serve as a
starting point for the development of novel selective estrogen receptor modulators (SERMSs)
with improved therapeutic indices for conditions such as osteoporosis, menopausal
symptoms, and hormone-dependent cancers.

In conclusion, (R,R)-Tetrahydrochrysene is a potent and selective modulator of estrogen
receptors with significant utility in both basic and translational research. Its ability to
differentiate between the actions of ERa and ER[3 provides a powerful means to advance our
understanding of estrogen signaling and to explore new therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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